6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline
Overview
Description
6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of isoquinolines, characterized by the presence of chlorine atoms at the 6th and 8th positions on the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline typically involves the chlorination of 1,2,3,4-tetrahydroisoquinoline. One common method includes the use of thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) as chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-chlorination and ensure selective substitution at the desired positions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the formation of by-products and optimizing the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into less chlorinated or dechlorinated isoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized isoquinolines.
Scientific Research Applications
6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmacologically active compounds, particularly those targeting neurological disorders.
Organic Synthesis: This compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and synthetic analogs.
Biological Studies: Researchers use it to study the effects of chlorine substitution on the biological activity of isoquinoline derivatives.
Industrial Applications: It is employed in the development of agrochemicals and dyes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms at the 6th and 8th positions can influence the compound’s binding affinity and selectivity towards these targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access.
Comparison with Similar Compounds
Similar Compounds
7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline: Similar in structure but with chlorine atoms at the 7th and 8th positions.
6,7-Dichloro-1,2,3,4-tetrahydroisoquinoline: Chlorine atoms are located at the 6th and 7th positions.
6,8-Dibromo-1,2,3,4-tetrahydroisoquinoline: Bromine atoms replace chlorine atoms at the 6th and 8th positions.
Uniqueness
6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which can significantly affect its chemical reactivity and biological activity compared to other similar compounds. The position of the chlorine atoms can influence the compound’s electronic properties and steric interactions, making it a valuable compound for targeted synthetic and medicinal applications.
Properties
IUPAC Name |
6,8-dichloro-1,2,3,4-tetrahydroisoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N/c10-7-3-6-1-2-12-5-8(6)9(11)4-7/h3-4,12H,1-2,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGNUIZWSIKGMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50503773 | |
Record name | 6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50503773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89315-58-2 | |
Record name | Isoquinoline, 6,8-dichloro-1,2,3,4-tetrahydro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89315-58-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50503773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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